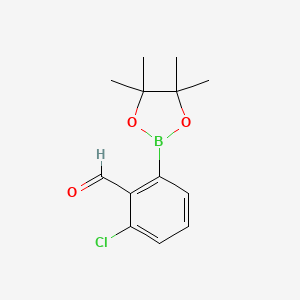

3-Chloro-2-formylphenylboronic acid pinacol ester

説明

特性

IUPAC Name |

2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BClO3/c1-12(2)13(3,4)18-14(17-12)10-6-5-7-11(15)9(10)8-16/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVUIUQDBTIPHFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

General Synthetic Strategy

The synthesis of 3-Chloro-2-formylphenylboronic acid pinacol ester typically involves:

- Protection of the reactive formyl group to prevent side reactions during organometallic transformations.

- Generation of an organometallic intermediate (e.g., aryl lithium or Grignard reagent) from a suitably protected chlorobenzaldehyde precursor.

- Reaction of this intermediate with a boron source (e.g., boron halides, trialkyl borates, or bis(pinacolato)diboron) to introduce the boronic ester functionality.

- Deprotection and work-up to yield the target boronic acid pinacol ester.

This approach is necessitated by the high reactivity of the formyl group towards organometallic reagents, which can lead to side reactions if unprotected.

Protection of the Formyl Group

The formyl group is commonly protected as an acetal or ketal to withstand the harsh conditions of organometallic reagent formation. For example:

- Conversion of 3-chloro-2-formylbenzaldehyde into its diethyl or ethylene glycol acetal.

- This protection allows subsequent lithiation or Grignard formation without the formyl group being attacked or destroyed.

Formation of Organometallic Intermediate

The protected chlorobenzaldehyde derivative undergoes metalation to form an organolithium or Grignard reagent:

- Lithiation: Reaction with lithium metal in an inert solvent such as tetrahydrofuran (THF) at low temperatures (e.g., −50 °C to −70 °C).

- Grignard formation: Treatment with magnesium turnings in THF.

This step produces an organometallic intermediate capable of reacting with boron reagents.

Introduction of the Boronic Ester Group

Several boron reagents can be used to convert the organometallic intermediate into the boronic acid or ester:

- Trialkyl borates: Such as trimethyl borate (B(OMe)3) are commonly used. The organometallic intermediate reacts with the trialkyl borate at low temperature, followed by hydrolysis and esterification.

- Bis(pinacolato)diboron (B2Pin2): Used in transition-metal catalyzed or direct borylation methods to introduce the pinacol boronic ester directly.

- Boron halides: Such as BCl3, BBr3, or BF3 can also be used but require careful control to avoid side reactions.

For the pinacol ester specifically, the reaction mixture is treated with pinacol or bis(pinacolato)diboron to form the stable boronic ester derivative.

Hydrolysis and Work-Up

After boronation:

- The reaction mixture is hydrolyzed by adding water.

- The pH is adjusted to mildly acidic conditions (pH ~3 to 6) to avoid side reactions such as Cannizzaro reactions.

- Water-soluble solvents (e.g., THF) are removed by distillation under reduced pressure to improve yield.

- The product is isolated by filtration or centrifugation at controlled temperatures (−10 to +75 °C).

- Drying is performed under protective gas (e.g., nitrogen) at mild temperatures (20 to 80 °C) to prevent oxidation.

Representative Experimental Data from Literature

| Step | Conditions & Reagents | Yield (%) | Notes |

|---|---|---|---|

| Protection of 4-chlorobenzaldehyde | Formation of diethyl acetal or ethylene glycol acetal | - | Protects formyl group from reaction with organometallics |

| Lithiation | Lithium turnings, THF, −50 °C to −70 °C, slow addition of protected aldehyde | - | Formation of aryl lithium intermediate |

| Boronation | Addition of trimethyl borate in THF at −70 °C, then thawing overnight | - | Conversion to boronic acid intermediate |

| Hydrolysis & pH adjustment | Addition of water, pH adjusted to 4.5 with HCl | - | Prevents side reactions, sets conditions for product isolation |

| Work-up | Distillation of THF, filtration at 10 °C, washing with ice water, drying at 40 °C | 90–96 | High purity (>99% by HPLC), mild drying under N2 |

Example: Reaction of 4-chlorobenzaldehyde diethyl acetal with lithium in THF, followed by addition of trimethyl borate, hydrolysis, and work-up yielded 4-formylphenylboronic acid in 95.6% yield (similar procedure applies for 3-chloro-2-formyl derivatives with positional isomer adjustments).

Alternative Methods and Advances

Transition Metal Catalysis: Some modern methods employ palladium or nickel catalysis with bis(pinacolato)diboron to directly borylate aryl halides under milder conditions, enabling the synthesis of boronic esters without prior protection steps. However, the sensitive formyl group often still requires protection or mild conditions.

Flow Chemistry: Recent advances include flow synthesis methods that improve control over lithiation and borylation steps, minimizing side reactions and improving scalability.

Controlled Speciation: Chemoselective methods controlling boron species equilibria allow iterative synthesis and precise formation of boronic esters, which can be adapted for complex substrates like formyl-substituted aryl boronic esters.

Summary Table of Preparation Methods

| Preparation Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Organolithium + Trialkyl Borate | Requires formyl protection, low temp lithiation | High yield, well-established | Sensitive to moisture, multi-step |

| Grignard + Trialkyl Borate | Similar to lithiation, uses Mg instead of Li | Readily available reagents | Formyl protection necessary |

| Transition Metal Catalyzed Borylation | Direct borylation with B2Pin2, Pd/Ni catalyst | Mild conditions, no protection needed (sometimes) | Catalyst cost, possible side reactions with formyl group |

| Flow Chemistry Approaches | Continuous flow lithiation and borylation | Improved control, scalability | Requires specialized equipment |

| Controlled Speciation Methods | Chemoselective boron species manipulation | Enables complex iterative synthesis | Method development ongoing |

化学反応の分析

3-Chloro-2-formylphenylboronic acid pinacol ester undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction involves the use of a palladium catalyst and a base (e.g., potassium carbonate) in a suitable solvent (e.g., ethanol or water).

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can also be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution Reactions: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles (e.g., amines, thiols) to form substituted derivatives.

科学的研究の応用

3-Chloro-2-formylphenylboronic acid pinacol ester has a wide range of applications in scientific research:

Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Materials Science: The compound is utilized in the preparation of advanced materials, such as polymers and liquid crystals, due to its unique structural features.

Medicinal Chemistry: It serves as an intermediate in the synthesis of biologically active compounds, including potential drug candidates.

Catalysis: The compound is employed in catalytic processes, including cross-coupling reactions, to facilitate the formation of carbon-carbon and carbon-heteroatom bonds.

作用機序

The mechanism of action of 3-Chloro-2-formylphenylboronic acid pinacol ester is primarily based on its ability to participate in various chemical reactions. The dioxaborolane ring acts as a boron source in cross-coupling reactions, while the aldehyde and chloro groups provide sites for further functionalization. The compound’s reactivity is influenced by the electronic and steric effects of its substituents, which can modulate its interaction with catalysts and reagents.

類似化合物との比較

Reactivity in Cross-Coupling Reactions

- Electron-Withdrawing Effects : The formyl group in this compound activates the boronate ester toward transmetalation in Suzuki reactions, accelerating coupling rates compared to methyl- or ethoxy-substituted analogs .

- Steric Considerations : Analogs with bulky substituents (e.g., 3-chloro-2,4-dimethyl variant) exhibit reduced coupling efficiency due to steric clashes with palladium catalysts .

- Oxidative Stability : Unlike 4-nitrophenyl boronic esters, which degrade rapidly under H₂O₂ , the formyl group in the target compound may participate in side oxidation reactions, necessitating controlled reaction conditions.

生物活性

3-Chloro-2-formylphenylboronic acid pinacol ester is a boronic acid derivative characterized by its unique structural features, including a chloro substituent and a formyl group on a phenyl ring. This compound has gained attention in organic synthesis and medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including its interactions with enzymes, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C13H15BClO3

- Molecular Weight : Approximately 252.63 g/mol

- Structure : The presence of the chloro and formyl groups enhances the compound's reactivity and potential interactions with biological targets.

Biological Activity Overview

While specific biological activities of this compound have not been extensively documented, boronic acids generally exhibit various biological properties. These include:

- Enzyme Inhibition : Boronic acids can inhibit enzymes by forming reversible covalent bonds with diols, which may also apply to this compound.

- Anticancer Potential : Some boronic acids are being investigated for their anticancer properties due to their ability to modulate cellular pathways.

- Glucose Sensing : Boronic acids play roles in glucose sensing mechanisms, which could be relevant for diabetes management.

The mechanism of action for this compound may involve:

- Interaction with Enzymes : The boronic acid moiety allows for reversible binding with diols present in enzyme active sites, potentially inhibiting their activity.

- Modulation of Cellular Pathways : By affecting the activity of kinases and phosphatases, this compound could alter signal transduction pathways critical for cell survival and proliferation.

Antimicrobial Activity

Research has indicated that related compounds, such as 2-formylphenylboronic acids, exhibit antimicrobial properties against various pathogens. For instance:

- Study on 5-Trifluoromethyl-2-formylphenylboronic Acid : This study demonstrated moderate activity against Candida albicans and higher activity against Aspergillus niger and bacteria like Escherichia coli and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) values were lower than those of established antifungal agents like Tavaborole (AN2690) .

Synthesis and Application

The synthesis of this compound is often achieved through various organic reactions, including:

- Suzuki-Miyaura Coupling : This method allows for the formation of biaryl compounds essential in pharmaceuticals.

- Hydrolysis Studies : Kinetics of hydrolysis reveal that the reaction rate is significantly influenced by pH, suggesting that physiological conditions can enhance its reactivity .

Data Table: Comparative Biological Activities

| Compound | Activity Against | MIC (µg/mL) | Notes |

|---|---|---|---|

| This compound | Not extensively documented | N/A | Potential enzyme inhibitor; requires further study |

| 5-Trifluoromethyl-2-formylphenylboronic acid | Candida albicans | Moderate | Similar structure; known antimicrobial activity |

| Tavaborole (AN2690) | Candida albicans | Lower MIC | Established antifungal agent |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-chloro-2-formylphenylboronic acid pinacol ester?

- Methodological Answer : Synthesis typically involves coupling the boronic acid precursor with pinacol under anhydrous conditions. For example, analogous protocols (e.g., aminophenylboronic ester synthesis) use controlled pH adjustments (e.g., 10% HCl at 0°C) to stabilize intermediates . Photoinduced decarboxylative borylation (as in ) may also be adapted, where visible light initiates radical-based boron introduction without metal catalysts . Ensure inert atmosphere and monitor reaction progress via TLC or LC-MS.

Q. How can NMR spectroscopy be optimized to characterize this compound and its derivatives?

- Methodological Answer : Employ three-component chiral derivatization with optically active amines (e.g., (R)-α-methylbenzylamine) to enhance NMR discrimination. For example, 2-formylphenylboronic acid derivatives form self-assembled complexes with chiral amines, enabling distinct H, C, and F NMR signals . Pre-complexation in deuterated solvents (e.g., CDCl) at 25°C for 24 hours improves resolution.

Q. What factors influence the stability of this boronic ester in aqueous media?

- Methodological Answer : Stability is pH-dependent. Kinetic studies on analogous pinacol esters (e.g., 4-nitrophenylboronic acid pinacol ester) show degradation under neutral conditions (pH 7.27) when exposed to HO, monitored via UV-vis spectroscopy (λmax shift from 290 nm to 405 nm) . For long-term storage, maintain anhydrous conditions at -20°C and avoid prolonged exposure to protic solvents.

Advanced Research Questions

Q. How do reaction kinetics and mechanisms differ when this compound reacts with peroxides?

- Methodological Answer : The formyl and chloro substituents may alter reactivity compared to simpler arylboronic esters. Use UV-vis spectroscopy to track real-time changes (e.g., absorbance at 405 nm for peroxide adducts) . Computational modeling (DFT) can predict intermediates, while isotopic labeling (e.g., O in HO) clarifies oxidative pathways.

Q. What strategies enhance chemoselectivity in cross-coupling reactions involving this compound?

- Methodological Answer : Control boronic acid speciation by adjusting solvent polarity and catalyst loading. For example, palladium-catalyzed cross-couplings benefit from ligand tuning (e.g., SPhos) to suppress protodeboronation. highlights speciation control via diboron reagents, enabling iterative C-C bond formation with sp-hybridized partners .

Q. How can stereoselectivity be achieved in allylation reactions using this boronic ester?

- Methodological Answer : Convert the pinacol ester to a borinic ester via nBuLi/TFAA treatment, which reverses inherent Z-selectivity to favor E-alkenes (up to 95:5 E:Z). Monitor intermediates by B NMR to confirm borinic ester formation, as demonstrated for α-substituted allylboronic esters . Optimize temperature (-78°C to 0°C) to suppress side reactions.

Q. What mechanistic insights govern catalytic protodeboronation of this compound?

- Methodological Answer : Protodeboronation proceeds via radical intermediates under transition-metal-free conditions. Use EPR spectroscopy to detect radical species, and vary solvents (e.g., DMF vs. THF) to modulate reaction rates . Substituent effects: The electron-withdrawing chloro group may accelerate protodeboronation compared to alkyl-substituted analogs.

Q. How do substituents (Cl, CHO) impact reactivity in Suzuki-Miyaura couplings?

- Methodological Answer : The chloro group enhances electrophilicity at the boron center, while the formyl group can participate in secondary interactions (e.g., hydrogen bonding with catalysts). Compare coupling yields with non-substituted analogs under identical conditions (e.g., Pd(OAc), KCO, 80°C). suggests steric and electronic effects from substituents critically influence transmetalation efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。